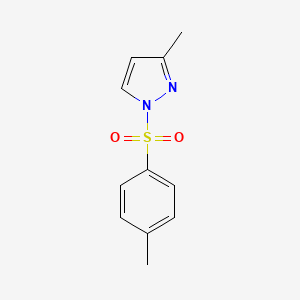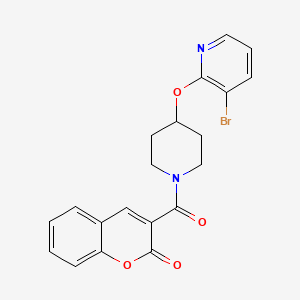
1-Naphthalen-2-yl-ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Naphthalen-2-yl-ethanethiol” is a chemical compound with the CAS Number: 100519-58-2 . It has a molecular weight of 188.29 . The IUPAC name for this compound is 1-(2-naphthyl)ethanethiol .
Synthesis Analysis
The synthesis of compounds similar to “1-Naphthalen-2-yl-ethanethiol” has been reported in the literature. For instance, the synthesis and molecular structure investigation of (E)-3-mesityl-1-(naphthalen-2-yl)prop-2-en-1-one is reported . The structure of the title compound is confirmed by X-ray crystallography . The optimized molecular structure of the studied compound is calculated using DFT B3LYP/6-311G (d,p) method .
Molecular Structure Analysis
The molecular structure of “1-Naphthalen-2-yl-ethanethiol” has been analyzed using various methods. The InChI Code for this compound is 1S/C12H12S/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3 . The InChI key is YTAMZLMXADCCGQ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Naphthalen-2-yl-ethanethiol” include a melting point of 37-38 degrees Celsius .
Scientific Research Applications
Fluorescence Enhancement in Nanoclusters
A key application of 1-Naphthalen-2-yl-ethanethiol is found in the synthesis of Au25 nanoclusters, where it serves as a protective ligand. These nanoclusters exhibit enhanced fluorescence, presenting two luminescence bands with a significantly higher quantum yield compared to clusters protected by 2-phenylethanethiolate. The study suggests that the surface ligands, including 1-Naphthalen-2-yl-ethanethiol, play a crucial role in the origin of fluorescence, highlighting its potential in developing highly efficient fluorescent materials for various applications, including imaging and sensing (Wang et al., 2014).
Photochemical Reactions
Another application is observed in the photo-Claisen-type rearrangement of aryl naphthylmethyl ether. Utilizing 1-Naphthalen-2-yl-ethanethiol in a microreactor/flow system enhances the efficiency and selectivity of the photochemical reaction. This process demonstrates the compound's role in facilitating controlled photochemical reactions, which is valuable in the synthesis of complex organic compounds with improved yields and selectivity (Maeda et al., 2012).
Biocatalytic Asymmetric Synthesis
The compound also finds application in the biocatalytic asymmetric synthesis of β-adrenergic receptor blocker precursors. A study using Lactobacillus curvatus as a biocatalyst for the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone to 2-bromo-1-(naphthalen-2-yl)ethanol illustrates its potential in the enantioselective synthesis of pharmaceutically relevant compounds. This approach underscores the compound's importance in green chemistry, providing an environmentally friendly and efficient method for producing enantiomerically pure substances (Taşdemir et al., 2020).
Anticonvulsant Activity Evaluation
Further research into naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives has unveiled potential anticonvulsant agents. The study showcases the synthesis and pharmacological evaluation of these compounds, highlighting the versatility of 1-Naphthalen-2-yl-ethanethiol derivatives in the development of new therapeutic agents. Notably, some synthesized compounds exhibit significant delays in the onset of convulsions and prolongation of survival time, comparing favorably with phenobarbital, a standard anticonvulsant medication (Ghareb et al., 2017).
properties
IUPAC Name |
1-naphthalen-2-ylethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAMZLMXADCCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-2-yl-ethanethiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

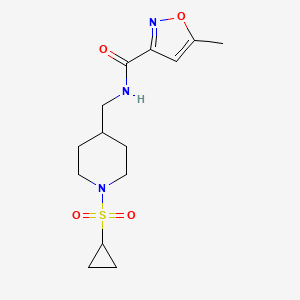
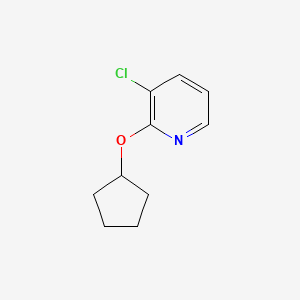
![N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2638718.png)
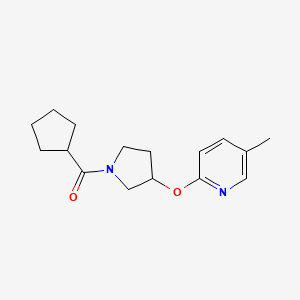
![1-(4-chlorophenyl)-4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2638720.png)
![4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2638721.png)
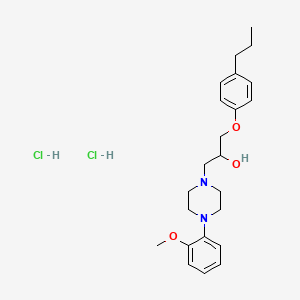
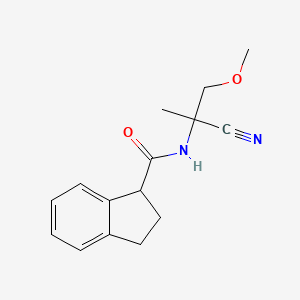
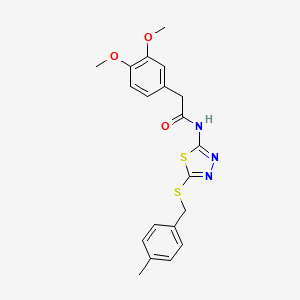

![N-(2,5-dimethylphenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2638729.png)
![N-benzyl-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2638732.png)
